5-Bromo-2-methylbenzotrifluoride

Description

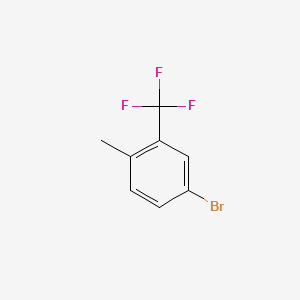

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFVIEYHUOUPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379625 | |

| Record name | 4-Methyl-3-(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86845-27-4 | |

| Record name | 4-Methyl-3-(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-methylbenzotrifluoride (CAS 86845-27-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-2-methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document details its physicochemical properties, safety information, and typical applications, including detailed experimental protocols for common cross-coupling reactions.

Core Properties and Safety Data

This compound, also known as 4-Bromo-2-(trifluoromethyl)toluene, is a halogenated aromatic compound with the chemical formula C₈H₆BrF₃.[1] Its unique substitution pattern, featuring a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring, makes it a versatile building block in organic synthesis.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 86845-27-4 | [3] |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.032 g/mol | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Boiling Point | 181.8 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 69.7 ± 21.8 °C | [1] |

| LogP | 3.71 | [1] |

| Vapour Pressure | 1.1 ± 0.3 mmHg at 25°C | [1] |

| Refractive Index | 1.475 | [1] |

Safety and Handling

This compound is classified as a combustible liquid and is harmful if inhaled, in contact with skin, or if swallowed.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

Hazard Statements: [4]

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures: [4]

-

P261: Avoid breathing mist/vapours/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proper handling procedures include working in a chemical fume hood and using personal protective equipment such as safety goggles, chemical-resistant gloves, and laboratory clothing.[1] In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus should be worn.[4]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.03 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks) will be observed.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily utilized in the construction of more complex molecules for the pharmaceutical and agrochemical industries. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

The following are detailed, adaptable protocols for two common and powerful cross-coupling reactions involving aryl bromides like this compound: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme:

Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

Detailed Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature typically between 80-120 °C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Ar-Br + R₂NH --(Pd catalyst, Base)--> Ar-NR₂

Detailed Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Execution: Seal the vessel and heat the mixture with stirring to a temperature typically between 80-110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. The residue is then purified by flash chromatography.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its well-defined physicochemical properties and the reactivity of its bromine substituent make it a key building block for researchers and chemists in the pharmaceutical and agrochemical industries. Proper handling and adherence to safety protocols are essential when working with this compound. The provided experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a foundation for its synthetic utility, enabling the development of novel compounds with potential biological activity.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzotrifluoride is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl and bromo functional groups provide unique reactivity and properties, making it a valuable building block for the synthesis of complex target molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with generalized experimental protocols for their determination and a representative synthetic workflow.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 239.03 g/mol [1][2] |

| Appearance | Not explicitly stated, but related compounds are liquids or solids. |

| Boiling Point | 181.8 ± 35.0 °C at 760 mmHg[1] |

| Melting Point | Data not consistently available. |

| Density | 1.5 ± 0.1 g/cm³[1] |

| Refractive Index (n20/D) | 1.475[1] |

Table 2: Safety and Hazard Properties

| Property | Value |

| Flash Point | 69.7 ± 21.8 °C[1] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3] |

| Precautionary Statements | P210, P261, P280, P305+P351+P338, P405[1] |

Table 3: Computational Data

| Property | Value |

| LogP (Octanol-Water Partition Coefficient) | 3.71[1] |

| Vapor Pressure | 1.1 ± 0.3 mmHg at 25°C[1] |

| Exact Mass | 237.960495[1] |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

-

Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with oil or an aluminum block heater).[1][3][4]

-

Heating and Observation: The heating bath is heated gently and uniformly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density (Pycnometer Method)

-

Calibration: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately (m₁). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the excess is removed. The filled pycnometer is weighed again (m₂). The volume of the pycnometer (V) can be calculated using the density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound). The filled pycnometer is then weighed (m₃).

-

Calculation: The density of the sample (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V.

Determination of Refractive Index (Abbe Refractometer)

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[6][7]

Synthetic Workflow

As this compound is primarily a synthetic intermediate, understanding its synthesis is crucial. While a specific, detailed protocol for this exact molecule is not publicly available, a general and logical synthetic route can be inferred from patents for structurally similar compounds. A plausible synthesis often involves the bromination of a suitable benzotrifluoride precursor.

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential physicochemical data for this compound, a compound of significant interest in synthetic organic chemistry. The presented information, including tabulated properties, generalized experimental protocols, and a representative synthetic workflow, serves as a valuable resource for researchers and professionals in drug development and related fields. Accurate knowledge of these properties is fundamental for the safe handling, effective use, and successful application of this versatile chemical intermediate in various synthetic endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-methylbenzotrifluoride

This technical guide provides a comprehensive overview of the molecular structure, properties, and a generalized synthesis pathway for 5-Bromo-2-methylbenzotrifluoride. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is a halogenated aromatic compound. Its key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C8H6BrF3 |

| Molecular Weight | 239.032 g/mol |

| SMILES | Cc1ccc(Br)cc1C(F)(F)F |

| CAS Number | 86845-27-4 |

| Boiling Point | 181.8±35.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm³ |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethyl group. The SMILES string Cc1ccc(Br)cc1C(F)(F)F precisely defines this arrangement.

Caption: Molecular Structure of this compound.

Experimental Protocols

Generalized Synthesis of this compound:

A common method for the bromination of an activated aromatic ring, such as 2-methylbenzotrifluoride, involves electrophilic aromatic substitution.

-

Reaction: 2-methylbenzotrifluoride would be treated with a brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a suitable solvent and potentially a radical initiator like benzoyl peroxide or AIBN if a free-radical pathway is favored, or a Lewis acid catalyst for an electrophilic aromatic substitution pathway.

-

Work-up: Following the reaction, a standard aqueous work-up would be performed to remove any unreacted reagents and byproducts. This typically involves washing with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine, followed by washing with a base (e.g., sodium bicarbonate) to neutralize any acidic components, and finally with brine.

-

Purification: The crude product would then be purified, most commonly by distillation or column chromatography, to yield the final this compound.

It is crucial to note that the regioselectivity of the bromination would need to be carefully controlled to favor the desired 5-bromo isomer. The directing effects of the methyl and trifluoromethyl groups on the aromatic ring would influence the position of bromination.

Logical Workflow

The process of gathering and presenting the information in this guide follows a structured workflow to ensure accuracy and clarity.

An In-depth Technical Guide to 5-Bromo-2-methylbenzotrifluoride: Physicochemical Properties and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzotrifluoride, with the CAS number 86845-27-4, is a halogenated aromatic compound. Its structural features, including a bromine atom and a trifluoromethyl group on a toluene backbone, make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its key physicochemical properties, namely its boiling point and density, along with detailed experimental protocols for their determination. This guide is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development in the effective handling and utilization of this compound.

Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference. These parameters are critical for reaction setup, purification procedures, and safety considerations.

| Property | Value | Units | Notes |

| Boiling Point | 181.8 | °C | At 760 mmHg[1] |

| Density | 1.0 | g/cm³ | [2] |

| Flash Point | 69.7 | °C | [1] |

| Molecular Formula | C₈H₆BrF₃ | - | |

| Molecular Weight | 239.03 | g/mol | |

| CAS Number | 86845-27-4 | - | [1][2][3][4][5][6][7][8] |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

This compound sample

-

Thiele tube or other suitable heating apparatus (e.g., oil bath, heating block)

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Materials:

-

This compound sample

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

Distilled water

-

Thermostat or water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance (m₁).

-

The pycnometer is filled with distilled water and the stopper is inserted. Excess water will be forced out through the capillary. The outside of the pycnometer is carefully dried.

-

The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, thoroughly dried, and then filled with the this compound sample. The stopper is inserted, and the exterior is dried.

-

The pycnometer filled with the sample liquid is weighed (m₃).

-

The temperature of the liquids should be kept constant throughout the measurements, ideally using a thermostat.

Calculation: The density (ρ) of the sample is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Where ρ_water is the known density of water at the experimental temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the characterization of a chemical intermediate like this compound, from initial synthesis to the determination of its key physical properties.

References

- 1. molbase.com [molbase.com]

- 2. This compound [myskinrecipes.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. This compound | CAS#:86845-27-4 | Chemsrc [chemsrc.com]

- 5. 4-Bromo-2-(trifluoromethyl)toluene - CAS:86845-27-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. 86845-27-4|this compound|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 86845-27-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

Spectral Data Analysis of 5-Bromo-2-methylbenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-Bromo-2-methylbenzotrifluoride, a key intermediate in various synthetic applications. Due to the limited availability of published spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | d | 1H | Ar-H |

| ~ 7.5 - 7.7 | dd | 1H | Ar-H |

| ~ 7.3 - 7.5 | d | 1H | Ar-H |

| ~ 2.4 - 2.6 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | Ar-C (quaternary) |

| ~ 130 - 135 | Ar-CH |

| ~ 125 - 130 (q) | Ar-C-CF₃ |

| ~ 120 - 125 | Ar-CH |

| ~ 120 - 125 | Ar-C-Br |

| ~ 123 (q, J ≈ 275 Hz) | -CF₃ |

| ~ 20 - 25 | -CH₃ |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1350 - 1150 | Strong | C-F stretches (-CF₃) |

| 1100 - 1000 | Strong | C-Br stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 238/240 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 219/221 | Medium | [M-F]⁺ |

| 159 | Medium | [M-Br]⁺ |

| 140 | Medium | [M-Br-F]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR : Acquire the spectrum using a standard single-pulse experiment, with proton decoupling if desired to simplify the spectrum. The spectral width should be set to encompass the expected chemical shift range for trifluoromethyl groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

If the sample is a solid, apply pressure using the pressure arm to ensure good contact with the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile compound like this compound, direct injection or gas chromatography (GC) is a suitable introduction method.

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.

-

-

Ionization :

-

Mass Analysis and Detection :

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate the workflow for spectral data acquisition and the logical process for spectral interpretation.

Caption: Experimental workflow for acquiring NMR, IR, and MS spectral data.

Caption: Logical workflow for the interpretation of combined spectral data.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylbenzotrifluoride in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methylbenzotrifluoride, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various organic solvents. The methodologies outlined below are based on established principles of solubility determination for organic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility in organic solvents is a critical parameter for its use in chemical reactions, purification processes such as crystallization, and formulation development.[1] This guide presents a standardized experimental protocol to measure its solubility and a framework for data presentation.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 86845-27-4 | [3][4] |

| Molecular Formula | C₈H₆BrF₃ | [2][5] |

| Molecular Weight | 239.03 g/mol | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | Not Available | [6] |

| Density | Not Available | [6] |

| Water Solubility | No information available | [2] |

| Solubility in Organic Solvents | No information available | [2] |

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[7][8] This method is considered reliable for generating accurate solubility data.

3.1. Materials and Equipment

-

This compound (solute) of high purity

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Reference standards of this compound for calibration

3.2. Experimental Workflow

The general workflow for determining the solubility is depicted in the following diagram:

Figure 1: General experimental workflow for solubility determination.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[9]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[8] The time required to reach equilibrium may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

3.4. Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison. Table 2 provides a template for presenting the experimentally determined solubility of this compound in various organic solvents at a specified temperature.

Table 2: Solubility of this compound in Selected Organic Solvents at [Specify Temperature]

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Ethanol | e.g., 25 | ||

| e.g., Methanol | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Hexane | e.g., 25 |

Factors Influencing Solubility

Several factors can influence the solubility of an organic compound and should be controlled during experimental determination:[10][11]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[10]

-

Polarity: The principle of "like dissolves like" is a key determinant of solubility. The polarity of both the solute and the solvent will significantly impact the extent of dissolution.[10]

-

Purity of Solute and Solvent: Impurities can affect the measured solubility.[8]

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

While specific solubility data for this compound in organic solvents is not widely published, this guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol to determine this crucial parameter. By following the outlined shake-flask method and adhering to good laboratory practices, reliable and reproducible solubility data can be generated. This information is invaluable for the effective use of this compound in synthesis, purification, and formulation.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound | CAS#:86845-27-4 | Chemsrc [chemsrc.com]

- 4. 86845-27-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmajournal.net [pharmajournal.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Solubility Measurements | USP-NF [uspnf.com]

An In-depth Technical Guide to the Commercial Availability and Purity of 5-Bromo-2-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 5-Bromo-2-methylbenzotrifluoride (CAS No. 86845-27-4), a key building block in pharmaceutical and agrochemical research. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound with a clear understanding of its commercial landscape and quality attributes.

Commercial Availability

This compound, also known as 4-Bromo-2-(trifluoromethyl)toluene, is readily available from a variety of chemical suppliers. It is typically offered in technical grades with purities suitable for research and development purposes. The compound is generally supplied as a liquid and is available in quantities ranging from grams to kilograms.

A summary of representative commercial suppliers and their offerings is presented in Table 1. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

Table 1: Commercial Availability of this compound

| Supplier | Stated Purity | Available Quantities |

| CP Lab Safety | min 97% | 100 grams |

| IntraChem Limited | 99% | 1 kg - 100,000 kg |

| Chemsrc | 97.0% | 1g, 5g |

Purity and Impurity Profile

The purity of commercially available this compound is typically in the range of 97% to 99%. The primary impurities are likely to be isomers formed during the synthesis, unreacted starting materials, and by-products from side reactions. The specific impurity profile can vary between suppliers and batches.

Table 2: Typical Purity and Impurity Data for this compound

| Parameter | Specification | Analytical Method |

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Purity (Assay) | ≥ 97.0% | Gas Chromatography (GC) |

| Isomeric Purity | To be determined by analysis | GC, NMR |

| Water Content | ≤ 0.2% | Karl Fischer Titration |

| Identification | Conforms to structure | ¹H NMR, ¹⁹F NMR, MS |

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)aniline

This step involves the trifluoromethylation of an aniline derivative.

-

Materials: m-toluidine, trifluoroacetic acid, and a suitable activating agent (e.g., phosphorus pentoxide).

-

Procedure:

-

In a reaction vessel, combine m-toluidine and a dehydrating agent.

-

Slowly add trifluoroacetic acid at a controlled temperature.

-

Heat the reaction mixture to drive the reaction to completion.

-

After cooling, quench the reaction with a suitable aqueous base.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-(Trifluoromethyl)aniline.

-

Sandmeyer Reaction: Synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

This step involves the conversion of the amino group to a bromo group via a diazonium salt intermediate.

-

Materials: 2-(Trifluoromethyl)aniline, sodium nitrite, hydrobromic acid, and copper(I) bromide.

-

Procedure:

-

Dissolve 2-(Trifluoromethyl)aniline in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purification of this compound

The final product can be purified by fractional vacuum distillation.

-

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Carefully distill the crude product under reduced pressure.

-

Collect the fraction corresponding to the boiling point of this compound. The boiling point of the related compound 5-Bromo-2-fluorobenzotrifluoride is reported as 79-80 °C at 50 mmHg, which can serve as an estimate.

-

Characterize the purified product by GC, NMR (¹H, ¹³C, ¹⁹F), and MS to confirm its identity and purity.

-

Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its application in research and development. A typical quality control workflow involves a series of analytical tests to confirm the identity and quantify the purity of the compound.

The following diagram illustrates a general quality control workflow for a chemical intermediate like this compound.

Analytical Techniques for Purity Determination

-

Gas Chromatography (GC): GC is the most common method for determining the purity of volatile compounds like this compound. A flame ionization detector (FID) is typically used for quantification. The percentage purity is determined by comparing the peak area of the main component to the total area of all peaks.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for identifying non-volatile impurities. A UV detector is suitable for detecting the aromatic ring of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry is used to confirm the molecular weight of the compound and to identify impurities by their mass-to-charge ratio and fragmentation patterns.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and agrochemical synthesis due to the presence of two key functional groups:

-

Trifluoromethyl Group (-CF₃): This group is known to enhance several key properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.

-

Bromo Group (-Br): The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of various substituents and the construction of complex molecular architectures.

The combination of these features makes this compound an attractive starting material for the synthesis of novel bioactive molecules.

A Technical Guide to the Potential Applications of 5-Bromo-2-methylbenzotrifluoride in Materials Science

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-2-methylbenzotrifluoride is an aromatic compound featuring a unique combination of a reactive bromine atom, a stability-enhancing trifluoromethyl group, and a methyl group. While its applications in materials science are not yet extensively documented, its structure suggests significant potential as a versatile building block for high-performance polymers and organic electronic materials. This guide explores these potential applications by drawing parallels with structurally similar compounds and established chemical principles. It outlines prospective synthetic routes, hypothesizes material properties, and provides generalized experimental frameworks to stimulate further research and development in this area.

Introduction and Physicochemical Properties

This compound (CAS No: 86845-27-4) is a substituted aromatic compound with the molecular formula C₈H₆BrF₃. Its structure is characterized by a benzene ring functionalized with three key groups:

-

A Bromo Group (-Br): This halogen serves as an excellent reactive site, or "handle," for a variety of cross-coupling reactions, which are fundamental to modern polymer synthesis.[1][2] Bromo-organic compounds are effective substrates in palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings, offering a good balance of reactivity and stability.[1][3]

-

A Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing moiety that significantly alters the electronic and physical properties of a molecule.[4][5] The incorporation of -CF₃ groups into polymers is a widely used strategy to enhance thermal stability, chemical resistance, solubility in organic solvents, and flame resistance.[6] It also tends to lower the dielectric constant and water absorption, properties that are highly desirable for microelectronics and advanced packaging materials.[4][6]

-

A Methyl Group (-CH₃): The methyl group can influence the solubility and steric properties of the molecule, which can affect reaction kinetics and the final morphology of polymeric materials.

While direct experimental data on materials derived from this compound is scarce, its constituent functional groups provide a strong basis for predicting its utility in materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 86845-27-4 | |

| Molecular Formula | C₈H₆BrF₃ | |

| Molecular Weight | 239.04 g/mol | [7] |

| Synonyms | 4-Bromo-2-(trifluoromethyl)toluene |

Potential Application: High-Performance Fluorinated Polymers

The structure of this compound makes it a promising candidate as a monomer or co-monomer for the synthesis of high-performance polymers such as fluorinated poly(arylene ether)s and polyimides. The presence of the trifluoromethyl group is known to endow polymers with a combination of excellent thermal, mechanical, optical, and electrical properties.[6]

Proposed Synthesis via Suzuki-Miyaura Polycondensation

A primary route to synthesizing polymers from this compound would be through palladium-catalyzed cross-coupling reactions.[8] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds in polymer backbones.[2][9] In a hypothetical scenario, this compound could be dimerized and then converted to a diboronic ester, which could then be polymerized with a dibromo-aromatic comonomer. Alternatively, if a di-bromo version of the molecule were synthesized, it could be directly polymerized with an arylenediboronic acid.

Figure 1: Proposed workflow for synthesizing a fluorinated polymer using a this compound derivative via Suzuki-Miyaura polycondensation.

Expected Properties of Derived Polymers

Polymers incorporating the trifluoromethylphenyl moiety are expected to exhibit a range of desirable properties, as summarized in the table below, based on existing literature for similar fluorinated polymers.

Table 2: Hypothetical Properties of Polymers Derived from this compound

| Property | Expected Characteristic | Rationale / Supporting Evidence |

| Thermal Stability | High (Td5 > 500 °C) | The C-F bond is exceptionally strong, and the -CF₃ group enhances the thermo-oxidative stability of the polymer backbone.[5][6] |

| Solubility | Good in common organic solvents | The bulky, non-polar -CF₃ groups disrupt polymer chain packing, reducing crystallinity and improving solubility.[6] |

| Dielectric Constant | Low (< 3.0) | The fluorine atoms have low polarizability, which reduces the overall dielectric constant of the material, making it suitable for microelectronics.[4][6] |

| Water Absorption | Low | The hydrophobic nature of the -CF₃ group results in materials with low moisture uptake.[4] |

| Optical Transparency | High | Fluorination can reduce intermolecular charge-transfer interactions, leading to less colored and more transparent polymer films.[4] |

Generalized Experimental Protocol for Suzuki-Miyaura Polycondensation

The following is a generalized protocol for a Suzuki-Miyaura polycondensation reaction, which could be adapted for monomers derived from this compound. This protocol is illustrative and would require optimization.[10][11]

-

Reagent Preparation: In an inert atmosphere (e.g., a glovebox), a reaction vessel is charged with an aryl dibromide monomer (1.0 equiv.), an aryl diboronic acid or ester comonomer (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-2 mol%), and a base, typically an aqueous solution of potassium or sodium carbonate (2-3 equiv.).[10][11]

-

Solvent Addition: A degassed solvent system, often a mixture of toluene and water, is added to the vessel.

-

Reaction: The mixture is heated with vigorous stirring to a temperature between 80-120 °C. The reaction progress is monitored by sampling the mixture and analyzing the increase in viscosity or by using techniques like Gel Permeation Chromatography (GPC) to track the molecular weight of the forming polymer.

-

Polymer Isolation: After the desired molecular weight is achieved (typically 12-48 hours), the reaction is cooled. The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

Purification: The precipitated polymer is filtered, washed extensively with water and methanol to remove residual catalyst and salts, and then dried under vacuum at an elevated temperature.

Potential Application: Organic Electronic Materials

The combination of a reactive bromo-handle and an electron-withdrawing trifluoromethyl group makes this compound an attractive building block for synthesizing conjugated materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Proposed Synthesis via Sonogashira Cross-Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes, creating rigid, conjugated arylene-ethynylene structures.[12][13] These structures are often used in organic electronic materials. This compound could be coupled with a diethynyl-aromatic compound to create oligomers or polymers with tunable electronic properties. The -CF₃ group would help to lower the LUMO energy level of the resulting material, which can be beneficial for electron injection and transport in electronic devices.[14]

Figure 2: A conceptual workflow for the synthesis of a conjugated material using this compound via a Sonogashira cross-coupling reaction.

Generalized Experimental Protocol for Sonogashira Coupling

The following is a generalized protocol for a Sonogashira coupling reaction that could be adapted for this compound.[13][15]

-

Setup: A reaction flask is charged with the aryl bromide (e.g., this compound, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) under an inert atmosphere.[15]

-

Reagent Addition: A degassed solvent, such as toluene or THF, and an amine base, such as triethylamine or diisopropylamine, are added.[15]

-

Alkyne Addition: The terminal alkyne comonomer (0.5 equiv. for polymerization) is added to the stirring mixture.

-

Reaction: The reaction is typically stirred at temperatures ranging from room temperature to 80 °C for 2-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove the amine salt byproduct. The filtrate is washed with water or a mild acid solution. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired conjugated material.

Conclusion

This compound possesses a compelling combination of functional groups that position it as a highly promising, yet underexplored, building block for advanced materials. The reactivity of the bromo group opens clear pathways to polymerization through well-established cross-coupling chemistries. Concurrently, the trifluoromethyl group is poised to impart a suite of high-value properties, including thermal stability, chemical resistance, and desirable optoelectronic characteristics. Although this guide is prospective in nature due to the current lack of direct experimental data, the foundational principles of polymer chemistry and materials science strongly support the potential of this compound. It is hoped that this analysis will serve as a catalyst for further experimental investigation into the synthesis and characterization of novel materials derived from this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis of 5-Bromo-2-methylbenzotrifluoride from 2-methylbenzotrifluoride

Abstract

This application note details a protocol for the synthesis of 5-Bromo-2-methylbenzotrifluoride, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the electrophilic bromination of 2-methylbenzotrifluoride. This document provides a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow. The target audience for this note includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Substituted benzotrifluorides are key building blocks in medicinal chemistry due to the ability of the trifluoromethyl group to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Specifically, this compound serves as a crucial precursor for the introduction of further functionalities at the 5-position of the 2-methylbenzotrifluoride scaffold. The synthesis of this compound is achieved via electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the methyl and trifluoromethyl groups. The activating, ortho-, para-directing methyl group and the deactivating, meta-directing trifluoromethyl group synergistically favor the formation of the 5-bromo isomer. This protocol is based on established methods for the bromination of analogous aromatic compounds.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from 2-methylbenzotrifluoride.

| Parameter | Value |

| Reactants | |

| 2-Methylbenzotrifluoride | 1.0 eq |

| Bromine | 1.1 eq |

| Iron powder (catalyst) | 0.05 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Product | |

| Product Name | This compound |

| Yield | 85-95% (expected) |

| Purity (by GC) | >98% |

| Physical Properties | |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 85-87 °C at 15 mmHg |

| Molecular Weight | 239.03 g/mol |

Experimental Protocol

Materials:

-

2-Methylbenzotrifluoride (≥98%)

-

Bromine (≥99.5%)

-

Iron powder, fine mesh

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add 2-methylbenzotrifluoride (16.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Catalyst Addition: Add iron powder (0.28 g, 5 mmol) to the stirred solution.

-

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add bromine (17.6 g, 5.6 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of water.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to remove unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Mandatory Visualization

Application Notes and Protocols: Formation of (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formation of the Grignard reagent, (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide, from 5-Bromo-2-methylbenzotrifluoride. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. However, the synthesis of Grignard reagents from electron-deficient aryl halides, such as those containing a trifluoromethyl group, can present unique challenges. This application note details the critical parameters, experimental protocols, and troubleshooting strategies to ensure successful and high-yield synthesis.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental tools in synthetic organic chemistry.[1] The polarity of the carbon-magnesium bond renders the carbon atom nucleophilic, enabling it to attack a wide range of electrophilic centers.[2] The formation of Grignard reagents from aryl halides is a well-established transformation; however, the presence of electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, on the aromatic ring can significantly influence the reaction's success. These substrates can be less reactive towards magnesium insertion and may be prone to side reactions.[3]

This application note provides a detailed protocol for the preparation of (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols and data presented are compiled from established methodologies for structurally similar compounds and general best practices for Grignard reagent synthesis.

Key Reaction Parameters and Considerations

Successful Grignard reagent formation from this compound is contingent on several critical factors:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water and alcohols. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[4]

-

Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[5] Activation of the magnesium is crucial for initiating the Grignard formation.

-

Solvent Choice: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent through coordination.[6]

-

Initiation: The reaction can sometimes be difficult to initiate. Several techniques can be employed to start the reaction.

-

Temperature Control: The formation of the Grignard reagent is an exothermic process. Proper temperature control is necessary to prevent side reactions, such as Wurtz coupling.[7]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | |

| Magnesium Turnings | Grignard Grade | Commercially Available | |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® or equivalent | Commercially Available | |

| Iodine | Crystal, Reagent Grade | Commercially Available | For activation |

| 1,2-Dibromoethane | ≥98% | Commercially Available | For activation (optional) |

| Anhydrous Diethyl Ether | ≥99.9% | Commercially Available | |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available | For quenching and workup |

| Saturated Aqueous Ammonium Chloride (NH4Cl) | Prepared in-house | For quenching and workup | |

| Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Anhydrous | Commercially Available | For drying |

Protocol 1: Standard Grignard Formation with Iodine Activation

This protocol outlines the standard procedure for the formation of (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide using iodine as an activator.

1. Preparation of Glassware and Reagents:

- Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

- Assemble the glassware promptly while flushing with an inert gas.

- Ensure all solvents and reagents are anhydrous.

2. Magnesium Activation and Reaction Setup:

- Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask under a positive pressure of inert gas.

- Gently heat the flask with a heat gun until iodine vapors are observed, then allow it to cool to room temperature. The disappearance of the iodine color is an indicator of magnesium activation.[1]

- Add a small amount of anhydrous THF to the flask to cover the magnesium turnings.

3. Grignard Reagent Formation:

- Dissolve this compound (1.0 equivalent) in anhydrous THF in the addition funnel.

- Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy, grayish solution.

- If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.

- Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 1-3 hours to ensure complete consumption of the starting material.

4. Determination of Grignard Reagent Concentration (Titration):

- Before use, it is highly recommended to determine the concentration of the Grignard reagent solution by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate solution.

Protocol 2: Halogen-Magnesium Exchange

For substrates that are difficult to convert to Grignard reagents via direct magnesium insertion, a halogen-magnesium exchange reaction can be a more effective alternative. This method involves reacting the aryl bromide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride.[4]

1. Preparation:

- Follow the same rigorous drying procedures for glassware and reagents as in Protocol 1.

- In a three-necked flask under an inert atmosphere, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

2. Halogen-Magnesium Exchange Reaction:

- Cool the solution to a low temperature (typically -15 °C to 0 °C).

- Slowly add a solution of isopropylmagnesium chloride (1.05-1.1 equivalents) in THF dropwise to the cooled aryl bromide solution.

- Stir the reaction mixture at this temperature for 1-2 hours.

3. Monitoring and Use:

- The progress of the exchange can be monitored by quenching a small aliquot of the reaction mixture with an electrophile (e.g., an aldehyde) and analyzing the product formation by GC-MS.

- The resulting Grignard reagent solution is typically used directly in the subsequent reaction without isolation.

Data Presentation

Table 1: Typical Reaction Conditions for Grignard Reagent Formation

| Parameter | Condition | Rationale/Notes |

| Starting Material | This compound | Electron-deficient aryl bromide. |

| Magnesium | Turnings, 1.2 - 1.5 equivalents | Excess magnesium ensures complete reaction. |

| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent. THF is generally preferred for aryl Grignards. |

| Activation Method | Iodine, 1,2-Dibromoethane, Mechanical Grinding | Essential to remove the passivating MgO layer. |

| Initiation Temperature | Room Temperature to gentle warming | Exothermic reaction; be prepared to cool if necessary. |

| Reaction Temperature | Room Temperature to Reflux (typically ~40-65 °C) | Higher temperatures may increase the rate but can also promote side reactions. |

| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for consumption of starting material. |

| Typical Yield | 70 - 90% (based on subsequent reactions) | Yields are highly dependent on reaction conditions and the purity of reagents. |

Visualizations

Caption: Experimental workflow for the formation of (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide.

Caption: Simplified reaction mechanism for Grignard reagent formation and a potential side reaction.

Troubleshooting

Table 2: Troubleshooting Guide for Grignard Reagent Formation

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | - Inadequate drying of glassware or solvents.- Passivated magnesium surface.- Low reactivity of the aryl bromide. | - Ensure all equipment is rigorously dried and use high-purity anhydrous solvents.- Crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.- Gently warm the reaction mixture. |

| Low yield of Grignard reagent | - Presence of moisture or other protic impurities.- Incomplete reaction.- Side reactions (e.g., Wurtz coupling). | - Use freshly distilled anhydrous solvents.- Increase the reaction time or temperature (reflux).- Add the aryl bromide solution slowly to maintain a low concentration and minimize dimerization. |

| Formation of a dark-colored solution and/or solid precipitate | - Wurtz coupling side reaction, forming biphenyl derivatives.- Decomposition of the Grignard reagent at high temperatures. | - Maintain a lower reaction temperature.- Ensure slow, controlled addition of the aryl bromide.- Use the Grignard reagent immediately after formation. |

Safety Precautions

-

Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.

-

Anhydrous ethers are extremely flammable. Ensure there are no ignition sources nearby.

-

The reaction is exothermic and can become vigorous. Have an ice bath readily available for cooling.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.

-

The quenching of the reaction with aqueous acid can be highly exothermic. Perform this step slowly and with adequate cooling.

-

There are reports of the potential for explosive decomposition of trifluoromethyl-substituted Grignard reagents, especially upon concentration or heating. Handle with extreme caution and avoid isolating the Grignard reagent as a solid.[8]

Conclusion

The formation of (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide from this compound is a feasible and valuable transformation for synthetic chemists. By adhering to strict anhydrous conditions, ensuring proper magnesium activation, and carefully controlling the reaction parameters, high yields of this important Grignard reagent can be achieved. The protocols and troubleshooting guide provided in this application note offer a robust framework for the successful synthesis and utilization of this versatile intermediate in drug discovery and development.

References

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 3,5-Bis(trifluoromethyl)phenylmagnesium bromide 0.5M tetrahydrofuran 112981-69-8 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-methylbenzotrifluoride. This versatile building block is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds, making a thorough understanding of its reactivity essential for research and development.

Introduction

This compound is an attractive substrate for palladium-catalyzed cross-coupling reactions due to the presence of a reactive carbon-bromine bond. The trifluoromethyl group and the methyl group on the aromatic ring can influence the electronic properties and steric hindrance of the molecule, affecting its reactivity in various coupling reactions. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

General Reaction Mechanism

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

-

Transmetalation (for Suzuki-Miyaura and Stille couplings) or a related step: An organometallic reagent (e.g., organoboron or organotin compound) transfers its organic group to the palladium(II) complex. For Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation. In the Heck reaction, an alkene inserts into the palladium-carbon bond.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[1] |

| 2 | Bromobenzene | Phenylboronic acid | PdCl₂(piperidine-p-MeOAAF)₂ (1) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 20 | 94[2] |

| 3 | 2-Bromo-m-xylene | ortho-Tolylboronic acid | Pd₂(dba)₃ (0.5) | Phosphino-Triazole (2) | K₃PO₄ (2) | Toluene | 90 | 10 | -[3] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | - | -[4] |

| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos/t-BuBrettPhos | NaOtBu | Toluene | - | - | 97[5] |

| 3 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | XPhos/RuPhos/SPhos | NaOtBu | Toluene | - | - | 96[5] |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction is used to form carbon-carbon bonds between this compound and an alkene.[6]

Data Presentation: Representative Conditions for Heck Reaction of Aryl Bromides

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O | 150 (MW) | 15 min | >95[7] |

| 2 | Aryl Bromides | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97[7] |

| 3 | 2-Bromo-1,1,1-trifluorohexane | Styrene | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | K₂CO₃ (2) | DCE | 80 | 16 h | 27[8] |

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Reagent Addition: Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[6] |

| 2 | 5-Bromopyrimidine | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Amine Base | THF/DMF | RT - Heat | - | -[9] |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).

-

Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

-